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An In-depth Technical Guide to the Glycosidic Bond in Trehalulose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural feature of **trehalulose**: the α -1,1-glycosidic bond. **Trehalulose**, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose unit.[1] Its unique glycosidic linkage confers distinct physicochemical and physiological properties, making it a subject of growing interest in various scientific and industrial fields, including drug development.

The α -1,1-Glycosidic Bond: Structure and Properties

Trehalulose is distinguished by the α -1,1-glycosidic bond that joins the anomeric carbon of the α -D-glucopyranosyl unit to the anomeric carbon of the D-fructofuranosyl unit.[2] This linkage is notably more stable than the α -1,2-glycosidic bond found in sucrose.[3] This increased stability results in a slower rate of hydrolysis in the small intestine, leading to a lower glycemic index.[3] Furthermore, the α -1,1-linkage renders **trehalulose** non-cariogenic, as it cannot be utilized by Streptococcus mutans.[3]

Quantitative Data on the Glycosidic Bond

Precise quantitative data for the glycosidic bond in **trehalulose** is best obtained from X-ray crystallography. While a specific crystallographic information file (CIF) for **trehalulose** is not readily available in public databases, data from the closely related disaccharide, anhydrous α,α -trehalose, provides a valuable approximation due to the identical α -1,1-glycosidic linkage between two glucose units.[4]



Parameter	Value (from anhydrous α,α-trehalose)	Source
Glycosidic Bond Length (C1-O1)	1.41 Å (average)	[4]
Glycosidic Bond Angle (C1-O1-C1')	115.8°	[4]
Torsion Angle (φ): O5-C1-O1-C1'	+60.8°	[4]
Torsion Angle (ψ): C1-O1-C1'- O5'	+60.1°	[4]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of disaccharides. The chemical shifts of the anomeric protons and carbons are particularly indicative of the glycosidic linkage.



¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)	
Proton	Chemical Shift (δ)	
H-1' (Glc)	4.98	
H-3' (Glc)	3.55	
H-2' (Glc)	3.29	
H-4' (Glc)	3.24	
H-5' (Glc)	3.65	
H-6a' (Glc)	3.75	
H-6b' (Glc)	3.68	
H-3 (Fru)	3.88	
H-4 (Fru)	3.81	
H-5 (Fru)	3.61	
H-6a (Fru)	4.08	
H-1a (Fru)	3.59	
H-1b (Fru)	3.52	
Data obtained in D ₂ O		

Experimental Protocols

2.1. NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for the complete structural elucidation of the **trehalulose** glycosidic bond using 1D and 2D NMR techniques.[5][6][7]

Methodology:

 Sample Preparation: Dissolve 5-10 mg of purified trehalulose in 0.5 mL of deuterium oxide (D₂O).



- 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. The anomeric proton signals are typically found in the downfield region (around 4.5-5.5 ppm).
- 1D ¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to identify the chemical shifts of all carbon atoms. Anomeric carbons are typically observed between 90-110 ppm.
- 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations within the same sugar residue, allowing for the assignment of protons within the glucose and fructose spin systems.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton assignments.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of glucose (H-1') and the anomeric carbon of fructose (C-2), and vice versa, would definitively confirm the α-1,1-glycosidic bond.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons
 that are close in space, providing information about the conformation around the glycosidic
 bond.

2.2. X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most accurate determination of bond lengths and angles.[8] [9]

Methodology:

• Crystallization: Grow single crystals of **trehalulose** suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

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- Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[9]
- Data Processing: The diffraction pattern is indexed, integrated, and scaled to obtain a set of structure factor amplitudes.
- Structure Solution: The phase problem is solved using methods such as direct methods or Patterson functions to generate an initial electron density map.
- Model Building and Refinement: An atomic model of trehalulose is built into the electron
 density map and refined using least-squares methods to improve the fit between the
 calculated and observed diffraction data. The final refined structure provides precise atomic
 coordinates, from which bond lengths, angles, and torsion angles can be calculated.

2.3. Enzymatic Hydrolysis for Linkage Confirmation

Enzymatic hydrolysis can be used to confirm the nature of the glycosidic bond by assessing its susceptibility to specific glycosidases.[11][12]

Methodology:

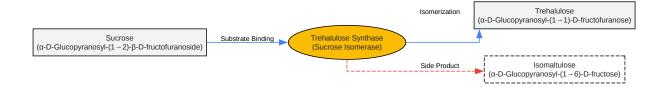
- Enzyme Selection: Select a specific α -glucosidase known to cleave α -1,1-glycosidic bonds.
- Reaction Setup: Prepare a reaction mixture containing a known concentration of trehalulose
 in a suitable buffer at the optimal pH and temperature for the selected enzyme.
- Enzyme Addition: Initiate the reaction by adding the α-glucosidase to the trehalulose solution.
- Time-Course Analysis: At regular time intervals, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
- Product Analysis: Analyze the reaction products (glucose and fructose) using techniques such as High-Performance Liquid Chromatography (HPLC) or a glucose oxidase assay. The rate of product formation indicates the susceptibility of the glycosidic bond to the specific enzyme.



Visualizations

Enzymatic Synthesis of Trehalulose

Trehalulose can be synthesized from sucrose by the action of **trehalulose** synthase (also known as sucrose isomerase).[2][13][14] The enzyme catalyzes the intramolecular rearrangement of the glycosidic bond.



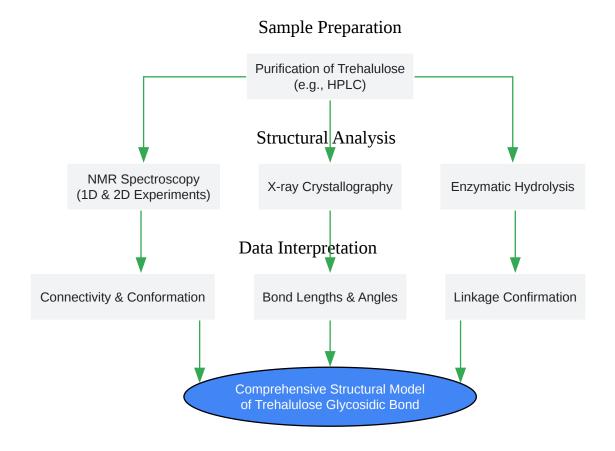
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Caption: Enzymatic conversion of sucrose to **trehalulose**.

Experimental Workflow for Glycosidic Bond Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the **trehalulose** glycosidic bond.





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Caption: Workflow for trehalulose glycosidic bond analysis.

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